molecular formula C9H5F3N4O2 B2644652 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid CAS No. 2418670-07-0

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid

Cat. No. B2644652
CAS RN: 2418670-07-0
M. Wt: 258.16
InChI Key: HGAVSLPETLBMCT-UHFFFAOYSA-N
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Description

“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a compound with the CAS Number: 2418670-07-0 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Tetrazoles, such as “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Different methods have been used for the synthesis of tetrazoles using different reaction conditions .


Molecular Structure Analysis

The tetrazole ring in “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .


Chemical Reactions Analysis

Tetrazoles are resistant to biological degradation, making it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances . They have been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .


Physical And Chemical Properties Analysis

“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 258.16 . The compound’s InChI Code is 1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is not mentioned in the search results, tetrazoles in general exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” and other tetrazoles could continue to play a significant role in the development of new drugs and biologically active substances in the future .

properties

IUPAC Name

2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAVSLPETLBMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid

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